P2X7 Receptor Antagonism: Sub-10 nM Potency Differentiates This Compound from Structurally Similar Benzimidazole-Phenoxyacetamides Active at Other Targets
This compound exhibits potent antagonist activity at the human recombinant P2X7 receptor with an IC50 of 5.01 nM in a functional assay measuring inhibition of benzoyl-ATP-induced IL-1β release in differentiated human THP-1 cells [1]. In contrast, the closely related benzimidazole-phenoxyacetamide analog N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide (WAY-656021, CAS 107249-98-9), which lacks the ortho-phenyl spacer, has no reported P2X7 activity in the same database and is instead primarily noted for antimicrobial applications . This represents a functional selectivity differentiation of at least two orders of magnitude in target engagement.
| Evidence Dimension | P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.01 nM |
| Comparator Or Baseline | N-(1H-benzimidazol-2-yl)-2-phenoxyacetamide (WAY-656021): No P2X7 activity reported |
| Quantified Difference | >100-fold selectivity inferred from absence of detectable P2X7 activity for comparator |
| Conditions | Human recombinant P2X7 receptor expressed in differentiated human THP1 cells; antagonist activity assessed as inhibition of benzoyl-ATP-induced IL-1β release [1] |
Why This Matters
For researchers requiring a selective P2X7 antagonist tool compound within the benzimidazole space, the 5.01 nM potency and confirmed functional antagonism provide a quantitative basis for procurement over P2X7-inactive benzimidazole-phenoxyacetamide analogs.
- [1] BindingDB. BDBM50412149, CHEMBL497967. Affinity Data: IC50 5.01 nM; Antagonist activity at human recombinant P2X7 receptor. View Source
